molecular formula C22H22ClN3O4S B2952340 N-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)thioxomethyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide CAS No. 883031-66-1

N-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)thioxomethyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide

Cat. No. B2952340
CAS RN: 883031-66-1
M. Wt: 459.95
InChI Key: UTEYBGBPPVQZQK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The isoxazole ring and phenyl rings would contribute to the compound’s rigidity, while the amide and thioxo groups could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amide group could undergo hydrolysis or reduction, the isoxazole ring could participate in electrophilic substitution reactions, and the methoxy groups could be demethylated .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple polar groups could make the compound soluble in polar solvents, and the compound’s melting and boiling points would likely be relatively high due to the presence of multiple rings .

Mechanism of Action

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the complexity of the compound, developing an efficient synthesis could be a significant challenge .

properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethylcarbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c1-13-19(20(26-30-13)15-6-4-5-7-16(15)23)21(27)25-22(31)24-11-10-14-8-9-17(28-2)18(12-14)29-3/h4-9,12H,10-11H2,1-3H3,(H2,24,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEYBGBPPVQZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)thioxomethyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide

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